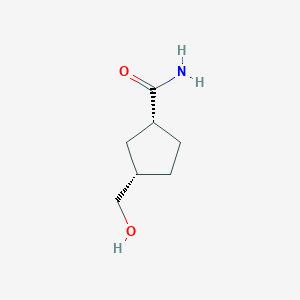

Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI)

Beschreibung

N-Vinylpyrrolidone (NVP) is an organic compound characterized by a five-membered lactam ring linked to a vinyl group. It is a colorless liquid, although commercial samples can sometimes appear yellowish. N-Vinylpyrrolidone is primarily used as a monomer in the production of polyvinylpyrrolidone (PVP), which has various applications in the pharmaceutical, cosmetic, and industrial sectors .

Eigenschaften

CAS-Nummer |

116940-85-3 |

|---|---|

Molekularformel |

C7H13NO2 |

Molekulargewicht |

143.18 g/mol |

IUPAC-Name |

(1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxamide |

InChI |

InChI=1S/C7H13NO2/c8-7(10)6-2-1-5(3-6)4-9/h5-6,9H,1-4H2,(H2,8,10)/t5-,6+/m0/s1 |

InChI-Schlüssel |

DTJRIJIYNXZJHM-NTSWFWBYSA-N |

SMILES |

C1CC(CC1CO)C(=O)N |

Isomerische SMILES |

C1C[C@H](C[C@H]1CO)C(=O)N |

Kanonische SMILES |

C1CC(CC1CO)C(=O)N |

Synonyme |

Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis- (9CI) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: N-Vinylpyrrolidon wird durch die Vinylation von 2-Pyrrolidon synthetisiert. Dieser Prozess beinhaltet die basenkatalysierte Reaktion von 2-Pyrrolidon mit Acetylen. Die Reaktion findet typischerweise unter kontrollierten Bedingungen statt, um die effiziente Bildung von N-Vinylpyrrolidon zu gewährleisten .

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von N-Vinylpyrrolidon die Verwendung von großtechnischen Reaktoren, in denen 2-Pyrrolidon in Gegenwart eines Basenkatalysators mit Acetylen behandelt wird. Die Reaktion wird sorgfältig überwacht, um optimale Temperatur- und Druckbedingungen aufrechtzuerhalten und so eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: N-Vinylpyrrolidon unterliegt verschiedenen chemischen Reaktionen, darunter Polymerisation, Oxidation und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Polymerisation: N-Vinylpyrrolidon kann unter Bedingungen der Ultraschallbestrahlung unter Verwendung von Radikalinitiatoren wie Kaliumperoxodisulfat polymerisiert werden.

Oxidation: N-Vinylpyrrolidon kann mit Oxidationsmitteln wie Wasserstoffperoxid oxidiert werden, was zur Bildung entsprechender oxidierter Produkte führt.

Substitution: Die Vinylgruppe in N-Vinylpyrrolidon kann Substitutionsreaktionen mit verschiedenen Nucleophilen eingehen, was zur Bildung substituierter Pyrrolidonderivate führt.

Wichtigste gebildete Produkte:

Polyvinylpyrrolidon (PVP): Ein Hauptprodukt, das durch die Polymerisation von N-Vinylpyrrolidon gebildet wird und in Pharmazeutika und Kosmetika weit verbreitet ist.

Oxidierte Derivate: Produkte, die durch die Oxidation von N-Vinylpyrrolidon gebildet werden und verschiedene industrielle Anwendungen haben können.

Wissenschaftliche Forschungsanwendungen

N-Vinylpyrrolidon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung und Industrie:

5. Wirkmechanismus

Der Wirkmechanismus von N-Vinylpyrrolidon beinhaltet hauptsächlich seine Polymerisation zur Bildung von Polyvinylpyrrolidon. Die Vinylgruppe in N-Vinylpyrrolidon unterliegt einer radikalischen Polymerisation, was zur Bildung langer Polymerketten führt. Diese Polymerketten weisen einzigartige Eigenschaften wie Wasserlöslichkeit und Biokompatibilität auf, die sie für verschiedene Anwendungen in der Pharmazeutik und Kosmetik geeignet machen .

Ähnliche Verbindungen:

2-Pyrrolidon: Ein Vorläufer bei der Synthese von N-Vinylpyrrolidon, der auch bei der Herstellung von Polyvinylpyrrolidon verwendet wird.

Methylpyrrolidon: Ein weiteres Pyrrolidonderivat mit ähnlichen chemischen Eigenschaften, das als Lösungsmittel in verschiedenen industriellen Anwendungen verwendet wird.

Einzigartigkeit von N-Vinylpyrrolidon: N-Vinylpyrrolidon ist einzigartig aufgrund seiner Fähigkeit, durch Polymerisation Polyvinylpyrrolidon zu bilden, das eine breite Palette von Anwendungen in der Pharmazeutik, Kosmetik und Industrie hat. Seine Biokompatibilität und Wasserlöslichkeit machen es besonders wertvoll in medizinischen und kosmetischen Formulierungen .

Wirkmechanismus

The mechanism of action of N-Vinylpyrrolidone primarily involves its polymerization to form polyvinylpyrrolidone. The vinyl group in N-Vinylpyrrolidone undergoes radical polymerization, leading to the formation of long polymer chains. These polymer chains exhibit unique properties such as solubility in water and biocompatibility, making them suitable for various applications in pharmaceuticals and cosmetics .

Vergleich Mit ähnlichen Verbindungen

2-Pyrrolidone: A precursor in the synthesis of N-Vinylpyrrolidone, also used in the production of polyvinylpyrrolidone.

Methylpyrrolidone: Another pyrrolidone derivative with similar chemical properties, used as a solvent in various industrial applications.

Uniqueness of N-Vinylpyrrolidone: N-Vinylpyrrolidone is unique due to its ability to undergo polymerization to form polyvinylpyrrolidone, which has a wide range of applications in pharmaceuticals, cosmetics, and industry. Its biocompatibility and solubility in water make it particularly valuable in medical and cosmetic formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.